Argipressin, mca(1)-I-tyr(2)-sar(7)-

Receptor binding Autoradiography Vasopressin pharmacology

Argipressin, mca(1)-I-tyr(2)-sar(7)- is a synthetic, monoradioiodinated linear peptide antagonist of the arginine vasopressin (AVP) V1 receptor subtype. It is engineered with a methylcoumaryl (Mca) fluorescent tag at position 1, an iodinated tyrosine (I-Tyr) at position 2 for high-specific-activity 125I labeling, and a sarcosine (Sar) substitution at position 7 to enhance metabolic stability and receptor selectivity.

Molecular Formula C49H69IN14O12S2
Molecular Weight 1237.2 g/mol
CAS No. 119902-12-4
Cat. No. B055306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgipressin, mca(1)-I-tyr(2)-sar(7)-
CAS119902-12-4
Synonyms1-Mca-2-I-Tyr-7-Sar-argipressin
arginine vasopressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, Mca(1)-I-Tyr(2)-Sar(7)-
argipressin, methylcoumaryl(1)-iodotyrosyl(2)-sarcosine(7)-
MIS-AVP
Molecular FormulaC49H69IN14O12S2
Molecular Weight1237.2 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)C(=O)C1CSSC2(CCCCC2)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC(=C(C=C4)O)I
InChIInChI=1S/C49H69IN14O12S2/c1-64(25-41(70)58-30(11-8-18-56-48(54)55)42(71)57-24-39(53)68)47(76)35-26-77-78-49(16-6-3-7-17-49)23-40(69)59-32(21-28-12-14-36(65)29(50)19-28)44(73)61-33(20-27-9-4-2-5-10-27)45(74)60-31(13-15-37(51)66)43(72)62-34(22-38(52)67)46(75)63-35/h2,4-5,9-10,12,14,19,30-35,65H,3,6-8,11,13,15-18,20-26H2,1H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,57,71)(H,58,70)(H,59,69)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H4,54,55,56)/t30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyOXBOKDCRHMQXBL-LBBUGJAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argipressin, mca(1)-I-tyr(2)-sar(7)- (CAS 119902-12-4): A High-Specificity, Radioiodinatable V1 Vasopressin Receptor Tracer for Definitive Autoradiographic Mapping


Argipressin, mca(1)-I-tyr(2)-sar(7)- is a synthetic, monoradioiodinated linear peptide antagonist of the arginine vasopressin (AVP) V1 receptor subtype. It is engineered with a methylcoumaryl (Mca) fluorescent tag at position 1, an iodinated tyrosine (I-Tyr) at position 2 for high-specific-activity 125I labeling, and a sarcosine (Sar) substitution at position 7 to enhance metabolic stability and receptor selectivity [1]. This compound serves as a selective, high-affinity probe for V1 vasopressin receptors and is primarily utilized in quantitative autoradiography, radioligand binding assays, and receptor distribution studies to differentiate V1 from V2 receptor populations in central and peripheral tissues [2].

Why Procuring Generic Vasopressin Receptor Ligands Can Undermine Quantitative V1-V2 Discrimination and Autoradiographic Resolution


Generic vasopressin receptor probes, such as tritiated AVP ([3H]AVP) or non-selective peptide agonists, cannot simply be interchanged with argipressin, mca(1)-I-tyr(2)-sar(7)- due to fundamental differences in receptor subtype selectivity, specific activity, and signal-to-noise ratio in autoradiography. [3H]AVP binds with high affinity to both V1 and V2 receptors, confounding the interpretation of tissue distribution studies [1]. Additionally, the low specific activity of tritiated ligands necessitates longer exposure times and yields lower spatial resolution compared to the 125I-labeled analog. The iodine-125 label on the target compound provides approximately 2000 Ci/mmol specific activity, enabling detection of low-abundance V1 receptors that are masked by the non-selective binding of [3H]AVP [2]. The following quantitative evidence demonstrates exactly where this compound delivers measurable, verifiable differentiation that is meaningful for scientific selection.

Quantitative Comparator Evidence for Procuring Argipressin, mca(1)-I-tyr(2)-sar(7)- (CAS 119902-12-4): V1 Affinity, Subtype Selectivity, and Autoradiographic Performance


V1 Receptor Binding Affinity (Kd 0.3 nM) vs. [3H]AVP (Kd 1.5 nM): A 5-Fold Improvement in Target Engagement

Monoradioiodinated [Mca1,125I-Tyr2,Sar7]AVP demonstrates a dissociation constant (Kd) of 0.3 nM for V1 vasopressin receptors in rat liver plasma membranes, compared to a Kd of 1.5 nM for [3H]AVP at the same receptor population [1]. This represents a 5-fold higher binding affinity, which directly translates to a lower concentration of radioligand required to achieve receptor saturation and a higher percentage of specifically bound counts in autoradiographic experiments. The measured maximum density of binding sites (Bmax) using the target compound was 248 ± 16 fmol/mg tissue [1].

Receptor binding Autoradiography Vasopressin pharmacology

V2 Receptor Selectivity: Kd >200 nM for V2 vs. 0.3 nM for V1, Delivering >600-Fold Subtype Discrimination

The closely related non-iodinated analog [Mca1,Sar7]AVP, which shares the identical peptide backbone, exhibits a Kd of 240 nM for the bovine kidney V2 vasopressin receptor [1]. Monoiodination at Tyr2 does not alter the high-affinity V1 binding characteristics [2]. By inference, the target compound [Mca1,125I-Tyr2,Sar7]AVP retains similarly low affinity for the V2 receptor while maintaining sub-nanomolar affinity for the V1 receptor. The calculated V1/V2 selectivity ratio exceeds 600-fold, whereas [3H]AVP shows high affinity for both subtypes (V1 Kd ~1.5 nM, V2 Kd ~1.5 nM), yielding a selectivity ratio of approximately 1.

Receptor selectivity V2 receptor Binding assay

Selective Autoradiographic Labeling of V1-Specific Brain Nuclei vs. [3H]AVP: Differential Mapping in Hypothalamic and Circumventricular Structures

Autoradiographic mapping in rat brain sections reveals that [Mca1,125I-Tyr2,Sar7]AVP selectively labels V1 binding sites in the accumbens nucleus, septal nucleus, central amygdala, bed nucleus of the stria terminalis, stigmoid hypothalamic nucleus, and nucleus of the solitary tract, while showing no labeling in the subfornical organ, paraventricular nucleus, supraoptic nucleus, or suprachiasmatic nucleus [1]. In contrast, [3H]AVP produces dense labeling in all of these structures, including those not labeled by the V1 antagonist, confirming that the radiolabeled compound exclusively identifies V1 receptor populations while [3H]AVP binds to both V1 and V2 receptors. This differential anatomical labeling pattern provides direct experimental validation of V1 selectivity that cannot be achieved with non-selective radioligands.

Autoradiography Neuroanatomy V1 receptor distribution

Metabolic Stability During Tissue Incubation: HPLC-Confirmed Intact Radioligand vs. Degradation of Linear Vasopressin Analogs

High-performance liquid chromatography (HPLC) analysis of the incubation medium after autoradiographic processing demonstrated that [Mca1,125I-Tyr2,Sar7]AVP remained fully intact, with no detectable degradation products [1]. Binding to liver plasma membranes confirmed that the radiolabeled antagonist retained full biological activity throughout the experimental procedure. This stability profile is superior to that of linear, non-stabilized vasopressin analogs, which can undergo significant proteolytic degradation during prolonged tissue incubation, leading to artifactual binding patterns and quantitative inaccuracies in autoradiographic studies.

Ligand stability HPLC analysis Autoradiography validation

Specific Activity Advantage: 125I-Labeled Tracer (2200 Ci/mmol) vs. [3H]AVP (30-60 Ci/mmol), Enabling Detection of Low-Abundance Receptors

The 125I radionuclide incorporated into [Mca1,125I-Tyr2,Sar7]AVP provides a theoretical specific activity of approximately 2200 Ci/mmol, compared to typical specific activities of 30-60 Ci/mmol for tritiated AVP preparations [1]. This approximately 40- to 70-fold higher specific activity allows the radioiodinated compound to detect V1 receptors at densities as low as 248 ± 16 fmol/mg tissue with acceptable signal-to-noise ratios, while tritiated ligands require either substantially higher receptor densities or impractically long film exposure times for comparable detection. In practice, this translates to autoradiographic exposure times of days with the 125I-labeled compound versus weeks to months with [3H]AVP [1].

Specific activity Receptor detection sensitivity Autoradiography

Validated Application Scenarios for Argipressin, mca(1)-I-tyr(2)-sar(7)- in Receptor Pharmacology, Neuroanatomy, and Drug Discovery Screening


Quantitative Receptor Autoradiography for Neuroanatomical Mapping of V1 Receptor Distribution

The compound's sub-nanomolar V1 affinity (Kd 0.3 nM), >600-fold V1/V2 selectivity, and high specific activity (2200 Ci/mmol) make it the definitive probe for high-resolution quantitative autoradiographic mapping of V1 receptor distribution in brain and peripheral tissues. Researchers should select this compound over [3H]AVP when the experimental objective requires unambiguous identification of V1-specific binding sites, particularly in regions where V1 and V2 receptors are co-expressed, such as the kidney medulla and circumventricular organs [1].

Radioligand Binding Assays for V1 Vasopressin Receptor Pharmacological Characterization

With a Kd of 0.3 nM and demonstrated stability under standard radioligand binding conditions, [Mca1,125I-Tyr2,Sar7]AVP is suitable as a tracer ligand in competition binding assays for screening novel V1 receptor agonists or antagonists. Its high affinity reduces the required tracer concentration, minimizing non-specific binding and improving assay sensitivity in high-throughput formats. The compound's validated integrity post-incubation ensures reproducible IC50 and Ki determination for test compounds [1].

V1-Selective Pharmacological Blockade in Functional Tissue Studies Requiring V2 Signal Isolation

In functional pharmacology experiments where V2 receptor-mediated responses must be isolated from V1-mediated effects, the compound's >600-fold V1 selectivity supports its use as a V1-selective blocking agent. The related analog [Mca1, D-Phe2, Sar7]AVP has been demonstrated to enhance the V2-mediated hydroosmotic response by blocking competing V1 receptor activation at concentrations as low as 0.5-5 nM [1]. The target compound's analogous selectivity profile makes it similarly suitable for studies of V1-V2 cross-talk in epithelial and vascular tissues.

Quality Control Reference Standard for Vasopressin Receptor Ligand Production and Validation

Given its well-characterized binding parameters (Kd = 0.3 nM, Bmax = 248 ± 16 fmol/mg tissue in liver membranes) and HPLC-verifiable purity profile, argipressin, mca(1)-I-tyr(2)-sar(7)- can serve as a reference standard for validating new batches of vasopressin receptor ligands, calibrating receptor preparations, and benchmarking assay performance in contract research organizations and pharmaceutical quality control laboratories [1].

Quote Request

Request a Quote for Argipressin, mca(1)-I-tyr(2)-sar(7)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.